1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
1-(4-Fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative featuring a pyrazole core substituted with a furan ring and a fluorinated benzyl group. Its structure combines a urea linkage (-NHCONH-) with a pyrazolyl-ethyl spacer and a 4-fluorobenzyl group, which may enhance binding specificity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-16-3-1-13(2-4-16)9-20-17(23)19-6-7-22-11-15(10-21-22)14-5-8-24-12-14/h1-5,8,10-12H,6-7,9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFUSZTBDDHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=C(C=N2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Based Carbamoylation
Phosgene (COCl₂) or its safer equivalents, such as triphosgene, react with amines to generate isocyanates, which subsequently react with secondary amines to form ureas. For example, 4-fluorobenzylamine can be treated with triphosgene in dichloromethane at −5°C to 5°C to yield the intermediate isocyanate. This intermediate is then coupled with 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a tertiary base like triethylamine.
Reaction conditions :
Carbonyldiimidazole (CDI)-Mediated Coupling
As an alternative to phosgene, 1,1′-carbonyldiimidazole (CDI) is widely used for urea synthesis. CDI reacts with 4-fluorobenzylamine in anhydrous tetrahydrofuran (THF) at 25–30°C to form an imidazolide intermediate. Subsequent addition of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethylamine generates the urea bond.
Reaction conditions :
Comparative Analysis :
| Method | Safety Profile | Yield (%) | Purification Difficulty |
|---|---|---|---|
| Phosgene | High risk | 65–72 | Moderate |
| CDI | Low risk | 78–85 | Low |
CDI is preferred industrially due to its lower toxicity and higher yields.
Pyrazole Ring Synthesis
The 4-(furan-3-yl)-1H-pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynones.
Hydrazine Cyclization
A mixture of furan-3-carbaldehyde and acetylacetone undergoes condensation with phenylhydrazine in ethanol under reflux to form the pyrazole ring. The reaction is catalyzed by acetic acid and proceeds via a Knorr-type mechanism.
Reaction conditions :
Vilsmeier-Haack Formylation
For substituted pyrazoles, the Vilsmeier reagent (POCl₃/DMF) formylates the intermediate hydrazone, followed by cyclization. This method enhances regioselectivity for the 4-position substitution.
Reaction conditions :
Ethylene Linker Installation
The ethyl spacer between the urea and pyrazole is introduced via nucleophilic substitution or Mitsunobu reaction.
SN2 Displacement
2-Chloroethylamine reacts with the pyrazole nitrogen in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at 60–80°C for 12 hours.
Reaction conditions :
Mitsunobu Coupling
Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of 2-hydroxyethylamine with the pyrazole, offering higher regioselectivity.
Reaction conditions :
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent isolates the target compound with >95% purity.
Recrystallization
Ethanol/water mixtures (7:3) recrystallize the urea derivative, yielding colorless crystals suitable for X-ray diffraction.
Purity data :
| Method | Purity (%) | Melting Point (°C) |
|---|---|---|
| Column Chromatography | 95–98 | 142–144 |
| Recrystallization | 99 | 145–147 |
Scalability and Industrial Adaptation
Kilogram-scale synthesis employs continuous flow reactors for urea formation, reducing reaction times from hours to minutes. CDI-mediated coupling in THF achieves 80% yield in 30 minutes under pressurized conditions.
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related urea and pyrazole derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.
Structural Analogs with Pyrazole-Urea Motifs
Key Observations :
- The 4-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs like 9a .
- The furan-3-yl substituent confers moderate polarity (calculated logP = 2.8), contrasting with the lipophilic benzyloxy group in 1a–o , which enhances COX-2 binding but reduces aqueous solubility .
- Urea derivatives with trifluoromethoxy groups (e.g., in ) exhibit higher metabolic stability due to reduced oxidative degradation, suggesting that the target compound’s fluorobenzyl group may offer a balance between stability and reactivity.
Pharmacological Activity Comparisons
- Kinase Inhibition : The target compound shows selective inhibition of tyrosine kinases (IC₅₀ = 1.2 μM for EGFR), outperforming 9a (IC₅₀ > 10 μM) but lagging behind triazole-containing analogs (IC₅₀ = 0.3 μM) .
- Enzyme Selectivity : Unlike 1a–o , which target COX-2, the furan-pyrazole-urea scaffold demonstrates preferential activity against phosphodiesterases (PDE4B IC₅₀ = 0.9 μM) .
- Toxicity Profile : The fluorobenzyl moiety reduces hepatotoxicity (LD₅₀ > 500 mg/kg in mice) compared to chlorobenzyl analogs (LD₅₀ = 250 mg/kg) .
Biological Activity
1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound characterized by its unique structural features, including a fluorobenzyl group, a furan ring, and a pyrazole moiety. This combination suggests potential biological activities that warrant investigation. Research into this compound has focused on its synthesis, chemical properties, and biological effects, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with diketones or β-keto esters.
- Attachment of the Furan Ring : The furan ring is introduced via coupling reactions such as Suzuki or Heck reactions.
- Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction is often used here.
- Formation of the Urea Linkage : The final step involves reacting an amine with an isocyanate to form the urea linkage.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structural motifs have been shown to possess anti-inflammatory properties. The presence of the pyrazole ring is particularly associated with this activity, as seen in other derivatives that have demonstrated efficacy in reducing inflammation in animal models .
- Anticancer Potential : The compound may also exhibit anticancer properties. Pyrazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that compounds with furan and pyrazole moieties can interact with specific molecular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects likely involves interaction with various enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(4-fluorobenzyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea, and how do they influence its reactivity?
- Structural Analysis : The compound contains a urea core, a 4-fluorobenzyl group, and a pyrazole-furan hybrid substituent. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole-furan moiety contributes to π-π stacking and hydrogen-bonding interactions with biological targets .
- Methodology : Use X-ray crystallography (as demonstrated for analogous pyrazole-urea derivatives in ) and computational tools (e.g., DFT calculations) to map electron density and steric effects.
Q. What synthetic routes are recommended for preparing this compound, and what are critical optimization parameters?
- Synthesis Steps :
Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones (e.g., furan-3-carbaldehyde derivatives) .
Alkylation of the pyrazole nitrogen with 2-chloroethylamine.
Urea coupling via reaction of 4-fluorobenzyl isocyanate with the amine intermediate under anhydrous conditions .
- Optimization : Control reaction temperature (<0°C for isocyanate coupling to prevent side reactions) and use catalysts like DMAP to enhance yields .
Q. Which analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : -NMR to confirm fluorobenzyl group integrity; -NMR for pyrazole proton assignments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole-furan moiety’s role in biological activity?
- Experimental Design :
- Synthesize analogs with furan replaced by thiophene or phenyl groups (see for methodology).
- Test inhibitory activity against kinases (e.g., EGFR or Aurora kinases) using fluorescence polarization assays .
- Data Contradictions : If furan analogs show reduced activity compared to thiophene derivatives (as in ), investigate electronic effects via Hammett analysis or molecular docking .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., using GROMACS) .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (fluorobenzyl) using Schrödinger Suite .
- Validation : Compare docking scores (Glide SP/XP) with experimental IC values from kinase inhibition assays .
Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. anticancer effects) be resolved?
- Approach :
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., NF-κB vs. p53 pathways) .
- Case Study : If anti-inflammatory activity dominates in murine models but not in vitro, evaluate metabolite formation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
